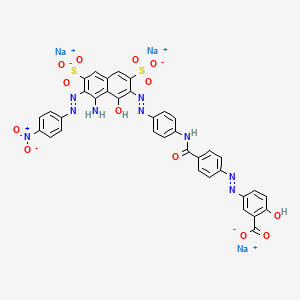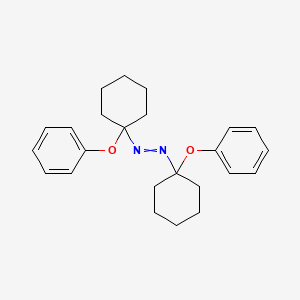
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . This process can be followed by N-alkylation to introduce the acetyl and oxobutyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and oxobutyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea: Shares similar structural features but differs in the functional groups attached to the indole core.
1,2,3-Trisubstituted indoles: These compounds have similar indole cores but different substituents, leading to varied biological activities.
Uniqueness
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate is unique due to its specific combination of acetyl and oxobutyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65894-10-2 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
[1-(2-acetyl-3-oxobut-1-enyl)indolizin-2-yl] acetate |
InChI |
InChI=1S/C16H15NO4/c1-10(18)13(11(2)19)8-14-15-6-4-5-7-17(15)9-16(14)21-12(3)20/h4-9H,1-3H3 |
Clé InChI |
XLAXWXLRTCUAFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC1=C2C=CC=CN2C=C1OC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















